molecular formula C17H16O B12542598 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one CAS No. 143057-88-9

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one

Cat. No.: B12542598
CAS No.: 143057-88-9
M. Wt: 236.31 g/mol
InChI Key: MFQLHKALQDQHHS-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one is an organic compound with a unique structure that includes a phenanthrene core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one typically involves the reaction of phenanthrene derivatives with prop-1-en-2-yl groups under specific conditions. One common method involves the use of catalytic hydrogenation and subsequent cyclization reactions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted phenanthrene derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups.

Scientific Research Applications

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A parent compound with a similar core structure.

    Anthracene: Another polycyclic aromatic hydrocarbon with comparable properties.

    Naphthalene: A simpler aromatic compound with some overlapping chemical behaviors.

Uniqueness

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one is unique due to its specific substitution pattern and the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

143057-88-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

3-prop-1-en-2-yl-2,3-dihydro-1H-phenanthren-4-one

InChI

InChI=1S/C17H16O/c1-11(2)14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)17(14)18/h3-8,14H,1,9-10H2,2H3

InChI Key

MFQLHKALQDQHHS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2=C(C1=O)C3=CC=CC=C3C=C2

Origin of Product

United States

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